N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide
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Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17ClF3N3OS2 and its molecular weight is 471.94. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Conformation
Research on compounds with structural similarities, such as those containing pyrimidinyl and thiophene moieties, reveals insights into molecular conformation and interactions. For example, the crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides have been studied, showing a folded conformation about the methylene C atom of the thioacetamide bridge, stabilized by intramolecular hydrogen bonding (Subasri et al., 2016). Such structural analyses are fundamental for understanding the interaction potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide in biological systems or within materials science.
Synthesis and Biological Activity
Compounds with pyrimidinyl sulfanyl and related heterocycles have been synthesized and screened for biological activities. A study synthesized a series of compounds by reacting sulfanyl pyrimidines with various aromatic amines, showing potential anti-inflammatory and anti-bacterial activities (Kale and Mene, 2013). This indicates that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide could be explored for its antimicrobial properties or as a lead compound for the development of new therapeutics.
Molecular Interactions and Drug Design
Investigations into the molecular interactions of related compounds, such as dual inhibitors of thymidylate synthase and dihydrofolate reductase, provide a foundation for drug design. For instance, compounds based on thieno[2,3-d]pyrimidine scaffolds have been identified as potent inhibitors with potential applications in cancer treatment (Gangjee et al., 2008). This research suggests the potential for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide to be explored in the context of drug development, particularly in targeting enzymatic pathways relevant to disease processes.
Advanced Materials Research
The synthesis and characterization of compounds with specific functional groups have implications for advanced materials research. For example, studies on polyimides derived from thiophenyl-substituted compounds have highlighted their potential for creating materials with high refractive indices and small birefringence, essential for optical and electronic applications (Tapaswi et al., 2015). This suggests that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide could be of interest in the development of new materials with unique optical properties.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3OS2/c1-10-25-18(17-12-4-2-3-5-15(12)30-19(17)26-10)29-9-16(28)27-11-6-7-14(21)13(8-11)20(22,23)24/h6-8H,2-5,9H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMSQBKYKNDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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